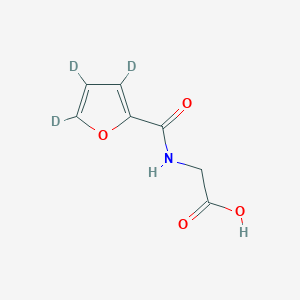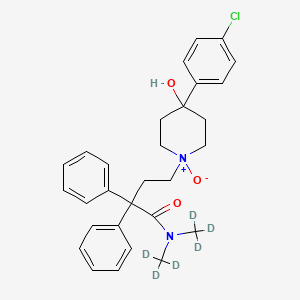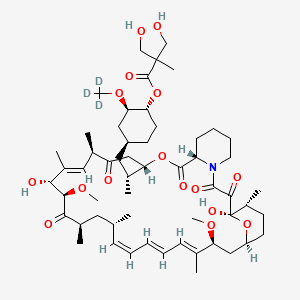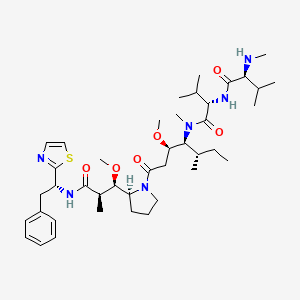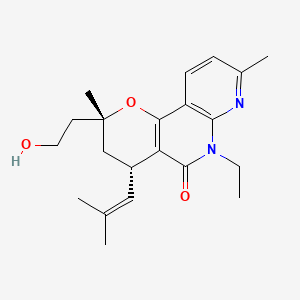
Pde4-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pde4-IN-5 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their role in modulating the levels of cyclic adenosine monophosphate within cells, which in turn affects various cellular functions such as secretion, contraction, metabolism, and growth . This compound has been studied for its potential therapeutic applications in treating inflammation-based diseases, respiratory disorders, and autoimmune conditions .
Méthodes De Préparation
The synthesis of Pde4-IN-5 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic routes typically involve the use of reagents such as bromine, sodium hydride, and various organic solvents under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Pde4-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the core structure of this compound .
Applications De Recherche Scientifique
In chemistry, it is used as a tool to study the modulation of cyclic adenosine monophosphate levels and their effects on cellular functions . In biology, Pde4-IN-5 is used to investigate the role of phosphodiesterase 4 in various physiological processes, including inflammation and immune response . In medicine, this compound has shown promise in the treatment of chronic obstructive pulmonary disease, asthma, psoriasis, and other inflammatory conditions .
Mécanisme D'action
The mechanism of action of Pde4-IN-5 involves the inhibition of phosphodiesterase 4, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate . By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate within cells, leading to the regulation of various genes and proteins involved in inflammation and immune response . The molecular targets of this compound include inflammatory cells such as T cells and monocytes, where it reduces the production of cytokines and chemokines .
Comparaison Avec Des Composés Similaires
Pde4-IN-5 is similar to other phosphodiesterase 4 inhibitors such as roflumilast, apremilast, and crisaborole . this compound may have unique structural features that contribute to its selectivity and potency as a phosphodiesterase 4 inhibitor . Compared to other inhibitors, this compound may offer advantages in terms of reduced side effects and improved therapeutic efficacy . Similar compounds include roflumilast, used for chronic obstructive pulmonary disease; apremilast, used for psoriatic arthritis; and crisaborole, used for atopic dermatitis .
Propriétés
Formule moléculaire |
C21H28N2O3 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(2R,4S)-6-ethyl-2-(2-hydroxyethyl)-2,8-dimethyl-4-(2-methylprop-1-enyl)-3,4-dihydropyrano[3,2-c][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C21H28N2O3/c1-6-23-19-16(8-7-14(4)22-19)18-17(20(23)25)15(11-13(2)3)12-21(5,26-18)9-10-24/h7-8,11,15,24H,6,9-10,12H2,1-5H3/t15-,21+/m1/s1 |
Clé InChI |
IOKJCBWLGAJZFW-VFNWGFHPSA-N |
SMILES isomérique |
CCN1C2=C(C=CC(=N2)C)C3=C(C1=O)[C@@H](C[C@](O3)(C)CCO)C=C(C)C |
SMILES canonique |
CCN1C2=C(C=CC(=N2)C)C3=C(C1=O)C(CC(O3)(C)CCO)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


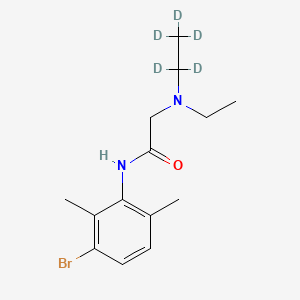

![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
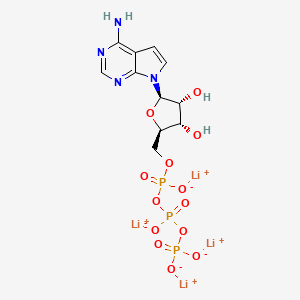
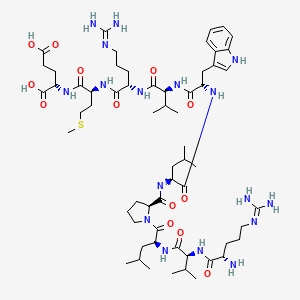
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
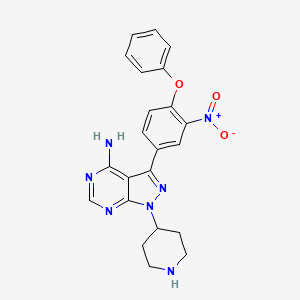
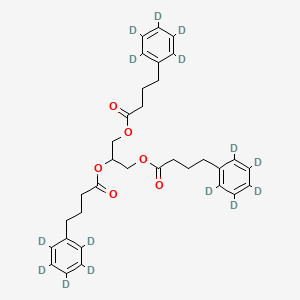
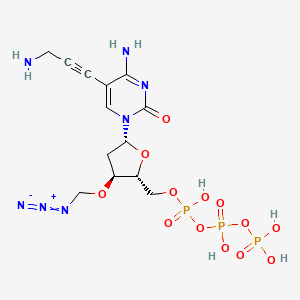
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
